N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that features a dibenzofuran moiety, a propanyl group, and a dichlorophenoxy acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the oxidation of biphenyl ether using oxidizing agents such as potassium permanganate or chromic acid.
Introduction of the Propanyl Group: The dibenzofuran derivative can be alkylated using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Dichlorophenoxy Acetamide Group: The final step involves the reaction of the alkylated dibenzofuran with 2,4-dichlorophenoxy acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions would be crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
Oxidation: Dibenzofuran-2,3-dione.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the propanyl and dichlorophenoxy acetamide groups.
2,4-Dichlorophenoxyacetic Acid: A herbicide with a similar dichlorophenoxy moiety but lacking the dibenzofuran and propanyl groups.
Uniqueness
N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19Cl2NO3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-(1-dibenzofuran-2-ylpropan-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H19Cl2NO3/c1-14(26-23(27)13-28-22-9-7-16(24)12-19(22)25)10-15-6-8-21-18(11-15)17-4-2-3-5-20(17)29-21/h2-9,11-12,14H,10,13H2,1H3,(H,26,27) |
InChI Key |
JMWYXUYPYJVXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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